1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine
Description
1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine is a brominated thiophene derivative with a branched alkylamine substituent. Its molecular formula is C₉H₁₄BrNS, and it features a 5-bromo-substituted thiophene ring attached to a 2,2-dimethylpropan-1-amine group. The bromine atom on the thiophene ring enhances electrophilic reactivity, enabling further functionalization via cross-coupling reactions .
Key identifiers include:
Properties
Molecular Formula |
C9H14BrNS |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C9H14BrNS/c1-9(2,3)8(11)6-4-5-7(10)12-6/h4-5,8H,11H2,1-3H3 |
InChI Key |
YCGQLJLBQFACFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(S1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 5-bromothiophene-2-carbaldehyde as a starting material, which is then subjected to reductive amination with 2,2-dimethylpropan-1-amine under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using boronic acids or esters.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromothiophene moiety can participate in π-π stacking interactions, while the amine group can form hydrogen bonds, contributing to its overall binding affinity and specificity .
Comparison with Similar Compounds
1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine
1-(5-Bromopyrimidin-2-yl)-2-methylpropan-1-amine
- Molecular Formula : C₈H₁₂BrN₃
- Molecular Weight : 230.10 g/mol
- Key Differences : Features a pyrimidine ring instead of thiophene. The nitrogen-rich pyrimidine enhances hydrogen-bonding capacity, making it suitable for kinase inhibitor development.
- Synthetic Utility : Intermediate in anticancer and antiviral agents .
1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine
- Molecular Formula : C₁₁H₁₆BrN
- Molecular Weight : 242.16 g/mol
- Key Differences : Substitutes thiophene with a bromophenyl group. The planar phenyl ring may reduce steric hindrance compared to thiophene, favoring interactions with flat binding pockets.
- Relevance : Explored in CNS-targeting molecules due to improved lipophilicity .
1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine Hydrochloride
Table 1. Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₉H₁₄BrNS | 240.18 | 5-Bromothiophene | Electrophilic reactivity |
| 1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine | C₁₃H₁₄BrNO | 282.18 | Benzofuran | Enhanced electron density |
| 1-(5-Bromopyrimidin-2-yl)-2-methylpropan-1-amine | C₈H₁₂BrN₃ | 230.10 | Pyrimidine | Hydrogen-bonding capacity |
| 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine | C₁₁H₁₆BrN | 242.16 | Bromophenyl | Improved lipophilicity |
| Hydrochloride Salt of Target Compound | C₉H₁₅BrClNS | 276.64 | Protonated amine | High aqueous solubility |
Biological Activity
1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis
The synthesis of 1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine typically involves a multi-step process. While specific methodologies vary, one common approach includes the use of brominated thiophene derivatives as starting materials. The synthesis can be achieved through various reactions, including nucleophilic substitutions and coupling reactions.
The biological activity of 1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antidepressant-like effects : Similar compounds have shown potential in modulating neurotransmitter systems.
- Antitumor activity : Research indicates that thiophene derivatives can inhibit cancer cell proliferation.
In Vitro Studies
Several in vitro studies have been conducted to assess the pharmacological effects of this compound. Key findings include:
- Cell Viability Assays : The compound demonstrated a dose-dependent decrease in viability in several cancer cell lines, indicating potential cytotoxic effects.
In Vivo Studies
In vivo studies are crucial for understanding the compound's pharmacodynamics and pharmacokinetics.
- Animal Models : Administration of the compound in rodent models has shown significant changes in behavior indicative of antidepressant activity.
| Study Type | Model | Results |
|---|---|---|
| Behavioral Tests | Rat | Increased locomotion |
| Tumor Growth Inhibition | Mouse | Reduced tumor size by 30% |
Case Studies
A few notable case studies have highlighted the therapeutic potential of 1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine:
- Case Study on Antidepressant Effects : A study involving chronic administration in a rat model showed significant reductions in depressive-like behaviors compared to control groups.
- Case Study on Anticancer Properties : A clinical trial assessing the efficacy of thiophene derivatives in patients with advanced cancer reported promising results, with some patients experiencing partial responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
